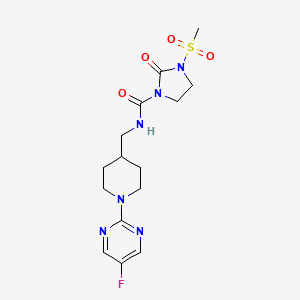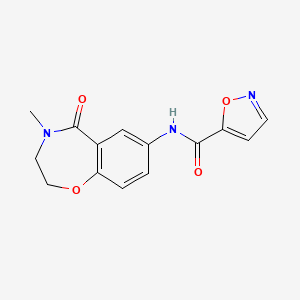![molecular formula C16H23NO2S B2601614 N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclopentanecarboxamide CAS No. 1797268-37-1](/img/structure/B2601614.png)
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of carboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclopentanecarboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclopentanecarboxamide core: This can be achieved by reacting cyclopentanecarboxylic acid with an amine under dehydrating conditions.
Introduction of the thiophene moiety: This step may involve the use of thiophene-2-carbaldehyde in a reductive amination reaction with the intermediate amine.
Attachment of the oxane ring: The oxane ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxane derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted oxane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclopentanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-(cyclopentyl)-N-[(thiophen-2-yl)methyl]carboxamide: Lacks the oxane ring, potentially altering its chemical properties and biological activity.
N-(oxan-4-yl)-N-[(phenyl)methyl]cyclopentanecarboxamide: Substitution of the thiophene ring with a phenyl ring, which may affect its reactivity and applications.
Uniqueness
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclopentanecarboxamide is unique due to the presence of both the oxane and thiophene rings, which can confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential for specific interactions in various applications.
Propiedades
IUPAC Name |
N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c18-16(13-4-1-2-5-13)17(12-15-6-3-11-20-15)14-7-9-19-10-8-14/h3,6,11,13-14H,1-2,4-5,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDURNSDBYOQBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N(CC2=CC=CS2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
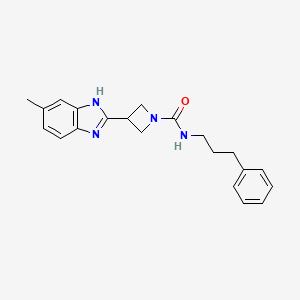

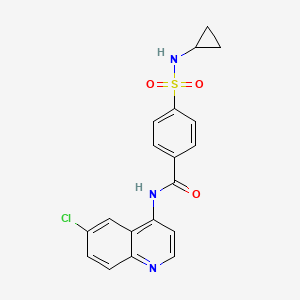
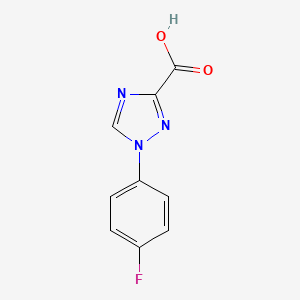
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2601540.png)
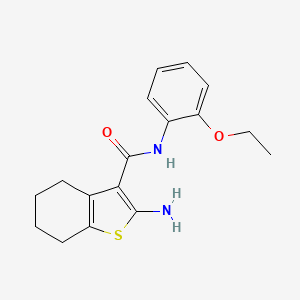


![2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2601545.png)
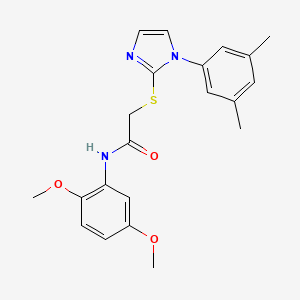
![3-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2601547.png)
![2-(2-fluorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2601549.png)
